tert-Butyl (3-aminopropyl)carbamate hydrochloride
CAS No.: 127346-48-9
Cat. No.: VC21217329
Molecular Formula: C8H19ClN2O2
Molecular Weight: 210.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127346-48-9 |
---|---|
Molecular Formula | C8H19ClN2O2 |
Molecular Weight | 210.7 g/mol |
IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H |
Standard InChI Key | WUXOJNUZYOFBMI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCN.Cl |
Canonical SMILES | CC(C)(C)OC(=O)NCCCN.Cl |
Introduction
Chemical Structure and Properties
tert-Butyl (3-aminopropyl)carbamate hydrochloride consists of a propylamine chain with a Boc (tert-butyloxycarbonyl) protecting group on one nitrogen and a hydrochloride salt on the terminal amino group. This dual functionality makes it particularly useful in organic synthesis.
The free base form of this compound (without the hydrochloride) has the following physicochemical properties:
Property | Value |
---|---|
Num. heavy atoms | 12 |
Num. H-bond acceptors | 3.0 |
Num. H-bond donors | 2.0 |
Molar Refractivity | 47.79 |
TPSA | 64.35 Ų |
The compound typically appears as a white to light-yellow crystalline powder and is known for its stability under appropriate storage conditions. The presence of the hydrochloride salt enhances its water solubility compared to the free base form, making it more convenient for aqueous reactions while maintaining the protective function of the Boc group.
Synthesis Methods
Several synthetic approaches have been documented for preparing tert-Butyl (3-aminopropyl)carbamate and its hydrochloride salt. The most common methods involve protection of one amino group in a diamine with a tert-butyloxycarbonyl (Boc) protecting group.
General Synthetic Routes
One of the standard synthesis methods involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to achieve selective mono-protection. This is typically followed by salt formation using hydrogen chloride to yield the hydrochloride derivative.
Documented Reaction Procedures
The following table summarizes documented reaction conditions for various applications involving this compound:
Chemical Reactions
tert-Butyl (3-aminopropyl)carbamate hydrochloride participates in various chemical transformations, making it valuable in organic synthesis.
Nucleophilic Substitution Reactions
The terminal amino group can function as a nucleophile in substitution reactions. A documented procedure demonstrates this reactivity:
"The mono Boc-protected diamines (1 eq.) in DMF were added potassium carbonate (2 eq.) and intermediates (2 eq). The mixture was heated at 120°C for 2h. After cooling, the solution was taken up in ethyl acetate and washed with 1M HCl, 1M NaHCO3, and brine each for twice. The organic layer was dried and evaporated to give the crude final product."
Coupling Reactions
This compound can participate in amide coupling reactions, as demonstrated in the following procedure:
"To a slurry of 5-amino-1H-pyrazole-3-carboxylic acid (0.318 g, 2.5 mmol), tert-butyl 3-aminopropylcarbamate (0.479 g, 2.75 mmol) and Hunig's Base (2.183 mL, 12.50 mmol) in CH₂Cl₂ (8 mL) was added PyBOP (1.561 g, 3.00 mmol) and the resulting solution was stirred for 16 h."
Reductive Amination
The compound can undergo reductive amination reactions with carbonyl compounds, as shown in this procedure:
"6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 g, 3.79 mmol), N-boc propylenediamine (1.98 g, 11.37 mmol) and sodium cyanoborohydride (1.19 g, 18.95 mmol) were dissolved in ethanol (20 mL). Catalytic amount of acetic acid was added. The reaction mixture was stirred for overnight at 60°C. After removal of solvent, the reaction mixture was diluted with ethyl acetate."
Applications in Scientific Research
Pharmaceutical Intermediates
tert-Butyl (3-aminopropyl)carbamate hydrochloride serves as a key intermediate in pharmaceutical synthesis, particularly in the production of compounds requiring selective functionalization of diamine linkers. Its importance stems from the orthogonal protection strategy it enables, allowing selective chemistry at different amino groups.
Peptide Chemistry
In peptide synthesis, this compound functions as a building block for introducing flexible linkers with protected amino groups. The presence of both protected and free amino functionalities allows for selective reactions and controlled extension of peptide chains.
Preparation of Bioactive Compounds
The compound has been utilized in the preparation of spermidine analogues and other biologically active molecules. For example, it has been employed in the synthesis of enzyme inhibitors and receptor modulators that require precise spacing between functional groups.
Reaction Mechanisms and Considerations
Protection and Deprotection Strategy
The tert-butoxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions. This orthogonal protection strategy is particularly valuable in multi-step synthesis, allowing selective removal of the protecting group when needed.
The following deprotection reaction is common:
Boc-protected amine + TFA (or HCl) → Free amine + CO₂ + isobutylene
Optimal Reaction Conditions
For coupling reactions involving this compound, several factors need consideration:
Factor | Optimal Condition | Rationale |
---|---|---|
Base | Et₃N, DIPEA | Scavenges generated acid |
Solvent | DCM, DMF, THF | Provides appropriate solubility |
Temperature | Room temperature to 120°C | Depends on activation energy requirement |
Coupling Agent | DCC, PyBOP | Activates carboxylic acid |
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